2-bromo-N-(2,5-dimethylphenyl)propanamide
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Overview
Description
2-bromo-N-(2,5-dimethylphenyl)propanamide is an organic compound with the molecular formula C11H14BrNO. It is characterized by the presence of a bromine atom attached to the second carbon of the propanamide chain and a 2,5-dimethylphenyl group attached to the nitrogen atom of the amide group
Mechanism of Action
Target of Action
The primary targets of 2-bromo-N-(2,5-dimethylphenyl)propanamide are currently unknown . This compound is a biochemical used for proteomics research
Mode of Action
Given its structure, it’s possible that it interacts with its targets via the central amide group (C=O-NH) and the bromine atom (Br) attached to the second carbon (C2) of the propanamide chain. The presence of two methyl groups ((CH3)2) on the phenyl ring may also affect its reactivity and interaction with other molecules.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
The synthesis of 2-bromo-N-(2,5-dimethylphenyl)propanamide typically involves the bromination of N-(2,5-dimethylphenyl)propanamide. One common method includes the reaction of N-(2,5-dimethylphenyl)propanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-bromo-N-(2,5-dimethylphenyl)propanamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by another nucleophile, such as an amine or thiol, under appropriate conditions.
Common reagents used in these reactions include nucleophiles like sodium azide or thiourea for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-(2,5-dimethylphenyl)propanamide has several applications in scientific research:
Comparison with Similar Compounds
2-bromo-N-(2,5-dimethylphenyl)propanamide can be compared with other similar compounds such as:
2-bromo-N-(2,3-dimethylphenyl)propanamide: Similar structure but with the dimethyl groups in different positions, which can affect its reactivity and interactions.
2-bromo-N-(2,4-dimethylphenyl)propanamide: Another isomer with different positioning of the dimethyl groups, leading to variations in chemical behavior.
2-bromo-N-(2,6-dimethylphenyl)propanamide: Yet another isomer with unique properties due to the different arrangement of the dimethyl groups.
Properties
IUPAC Name |
2-bromo-N-(2,5-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7-4-5-8(2)10(6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNFPBPCGXYEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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